(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate
Description
Properties
IUPAC Name |
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-24-15-4-2-3-12(7-15)18-9-14(22-26-18)10-25-19(23)13-5-6-16-17(8-13)21-11-20-16/h2-9,11H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMXOLQAOBUPIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)COC(=O)C3=CC4=C(C=C3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-methoxyphenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring, which can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. The benzimidazole moiety can be synthesized separately through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cycloaddition step and continuous flow reactors for the condensation reactions. Solvent selection, temperature control, and the use of catalysts would be critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl or carboxyl derivative, while nitration of the aromatic rings would introduce nitro groups at specific positions.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds containing the isoxazole and benzoimidazole moieties exhibit significant anticancer activity. For instance, a study demonstrated that derivatives similar to (5-(3-methoxyphenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate showed inhibition against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Case Study on Anticancer Activity : A research group synthesized a series of benzoimidazole derivatives, including the target compound, and tested them against various cancer cell lines. The results indicated that modifications to the isoxazole ring significantly enhanced anticancer efficacy, suggesting structure-activity relationships that can guide future drug design efforts.
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of isoxazole derivatives, demonstrating that the presence of methoxy groups significantly improved activity against resistant bacterial strains. This finding highlights the potential for developing new antibiotics based on this scaffold.
Mechanism of Action
The mechanism of action of (5-(3-methoxyphenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate involves its interaction with various molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The benzimidazole moiety is known to bind to DNA and proteins, affecting cellular processes such as replication and transcription. The methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their properties are summarized below:
Key Comparative Insights
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (EWGs) : MBIC’s 5-fluoro and 2-hydroxyl groups enhance microtubule disruption and apoptosis, likely due to increased electrophilicity and hydrogen-bonding capacity . In contrast, the target compound’s 3-methoxyphenyl group (electron-donating) may reduce direct DNA interaction but improve metabolic stability and lipophilicity .
- Antioxidant vs. Cytotoxic Activity : Hydroxyl-rich analogs (e.g., trihydroxyphenyl derivatives) show strong antioxidant effects , whereas methoxy or fluorine substitutions correlate with cytotoxicity .
Synthetic Challenges :
- The target compound’s isoxazole-benzimidazole linkage requires precise cyclo-condensation steps, similar to ’s methods using polyphosphoric acid . Low yields in related syntheses (e.g., 20% for Methyl 1-(5-methyl-3-isoxazolyl)-1H-imidazole-4-carboxylate ) highlight the need for optimized reaction conditions.
Pharmacokinetic Considerations :
- The methyl ester in the target compound and MBIC may act as a prodrug, hydrolyzing in vivo to a bioactive carboxylic acid . This contrasts with hydroxyl-substituted analogs, which are more polar and may have shorter half-lives .
Mechanistic Divergence :
- MBIC’s mechanism involves tubulin polymerization inhibition , while hydroxylated benzimidazoles () likely scavenge free radicals. The target compound’s methoxy-isoxazole motif could target kinases or inflammatory pathways, though empirical data are lacking.
Biological Activity
The compound (5-(3-methoxyphenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of isoxazole derivatives with benzimidazole carboxylates. The synthetic pathway often employs various catalysts and solvents to optimize yield and purity. For instance, ultrasound-assisted synthesis has been noted for enhancing reaction efficiency.
Antimicrobial Properties
Research indicates that derivatives of benzimidazole, including the compound , exhibit significant antimicrobial activity. Studies have demonstrated efficacy against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values for some related compounds were reported to be as low as 3.9 µg/mL against these microorganisms .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound 3aa | <1 | S. aureus |
| Compound 3ad | 3.9 | C. albicans |
| Compound 3aq | 7.8 | E. coli |
Antibiofilm Activity
In addition to antimicrobial properties, the compound has shown promising antibiofilm activity. It inhibits biofilm formation and disrupts existing biofilms, which is crucial in treating chronic infections where biofilms are prevalent. Compounds similar to this have been shown to kill cells in mature biofilms effectively .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Molecular docking studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and biofilm formation, such as FtsZ proteins and pyruvate kinases . This interaction disrupts essential cellular processes, leading to microbial cell death.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of benzimidazole derivatives highlighted the effectiveness of the compound against multidrug-resistant strains of S. aureus. The research emphasized the low MIC values achieved, showcasing its potential as a lead compound in drug development.
- Biofilm Disruption Study : Another significant study focused on the antibiofilm properties of related compounds, demonstrating that treatment with these derivatives resulted in a substantial decrease in biofilm biomass in vitro.
Q & A
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy, halogenate the phenyl ring) and test biological activity.
- 3D-QSAR : Build CoMFA/CoMSIA models using alignment-dependent descriptors to predict activity trends.
- Crystallography : Co-crystallize with target proteins to identify critical binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
